N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Description

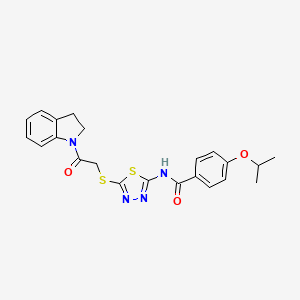

This compound (CAS 477211-88-4) features a 1,3,4-thiadiazole core linked to an indolin-1-yl group via a thioether bridge and a 4-isopropoxybenzamide moiety . Its molecular formula is C₂₁H₂₀N₄O₃S₂ (MW: 440.5), and its structure combines heterocyclic elements known for diverse pharmacological activities. The indole fragment may enhance receptor binding, while the thiadiazole and benzamide groups contribute to stability and solubility .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-14(2)29-17-9-7-16(8-10-17)20(28)23-21-24-25-22(31-21)30-13-19(27)26-12-11-15-5-3-4-6-18(15)26/h3-10,14H,11-13H2,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLBXUCZRSXHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that integrates a thiadiazole ring and an indole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular structure of this compound comprises several key features:

- Thiadiazole Ring : Known for diverse biological activities.

- Indole Moiety : Associated with various pharmacological properties.

- Isopropoxybenzamide Group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 358.45 g/mol.

Antimicrobial Properties

Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity against a range of pathogens. The presence of the thiadiazole ring in this compound suggests potential effectiveness against bacteria, fungi, and parasites. Studies indicate that derivatives similar to this compound can inhibit the growth of various microbial strains, making them candidates for further investigation as antimicrobial agents.

Anticancer Activity

Research into the anticancer properties of thiadiazole derivatives has shown promising results. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast and lung carcinomas. The mechanism of action may involve enzyme inhibition or disruption of cellular processes related to tumor growth.

Case Study : A study on 1,3,4-thiadiazole derivatives revealed that compounds with indole structures exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-indole counterparts. This suggests that this compound could possess similar or superior anticancer properties due to its unique structural features.

Anti-inflammatory Effects

The indole moiety is also recognized for its anti-inflammatory and analgesic properties. Compounds containing indole structures have been studied for their ability to modulate inflammatory pathways, which may contribute to pain relief and reduced inflammation in various conditions.

Molecular docking studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins. This interaction may enhance its efficacy as a therapeutic agent by stabilizing the compound within the active site of target enzymes or receptors.

Comparative Analysis

To understand the uniqueness of this compound in relation to other similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aryl-1,3,4-thiadiazole Derivatives | Contains a thiadiazole ring | Anticancer activity against various cell lines |

| Indole Derivatives | Indole core structure | Anti-inflammatory and analgesic properties |

| Thiadiazole-based Compounds | Varied substituents on thiadiazole | Cytotoxic effects against cancer cells |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in 1,3,4-Thiadiazole Derivatives

Several structurally related compounds from and share the 1,3,4-thiadiazole core but differ in substituents:

Key Differences:

- Indole vs. Aromatic Substitutents: The target compound’s indolin-1-yl group distinguishes it from chlorobenzyl (5e, 5j) or tolylamino (4y) substituents. Indole derivatives often exhibit enhanced interactions with hydrophobic enzyme pockets .

- Benzamide Modifications : The 4-isopropoxy group in the target compound likely improves solubility compared to methoxy or ethylthio groups in analogs like 5k or 5g .

Anticancer Activity:

- Compound 4y (): Demonstrated potent cytotoxicity against MCF-7 (IC₅₀: 0.084 mM) and A549 (IC₅₀: 0.034 mM) cells, attributed to dual thiadiazole-thioacetamide motifs .

- The indole moiety may target kinases or aromatase enzymes .

Enzymatic Inhibition:

- Aromatase Inhibition: Compound 4y’s IC₅₀ of 0.062 mM highlights the role of the tolylamino group . The target compound’s indole could modulate similar pathways but with altered potency.

Physicochemical Properties

| Property | Target Compound | 5e () | 4y () |

|---|---|---|---|

| Molecular Weight | 440.5 | ~450 (estimated) | 438.5 |

| Melting Point | N/A | 132–134°C | N/A |

| Solubility | Likely moderate (isopropoxy) | Low (chlorobenzyl) | Moderate (ethyl) |

- The isopropoxy group in the target compound may enhance aqueous solubility compared to chlorobenzyl (5e) or ethylthio (5g) derivatives .

Q & A

Q. What are the key strategies for synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions, thioether formation, and amide coupling. Critical steps include:

- Thiadiazole Ring Formation : Using thiourea derivatives and cyclization agents under reflux conditions (e.g., acetic acid, 80–90°C) .

- Thioether Linkage : Reaction of thiol-containing intermediates with chloroacetyl-indoline derivatives, requiring bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Amide Coupling : Employing coupling agents (e.g., EDC/HOBt) for benzamide attachment .

Optimization focuses on temperature control (60–100°C), solvent selection (DMSO for solubility, DCM for mild conditions), and catalyst use to improve yields (65–90%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., indoline NH at δ 10–12 ppm, thiadiazole protons at δ 8–9 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H]⁺ matching C₂₂H₂₂N₅O₃S₂) .

- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to assess purity (>95%) .

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C in inert atmospheres (argon) to prevent oxidation of thioether and thiadiazole moieties. Use desiccants to avoid hydrolysis of the amide bond . Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) are advised .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., indolin-1-yl, isopropoxy) influence reactivity and bioactivity?

- Electron-Withdrawing Groups (EWGs) : The indolin-1-yl moiety enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks (e.g., enzyme binding) .

- Isopropoxy Group : The electron-donating isopropoxy substituent increases lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .

- Structure-Activity Relationships (SAR) : Modifications at the benzamide position (e.g., replacing isopropoxy with trifluoromethyl) alter IC₅₀ values in kinase inhibition assays by 10–100-fold .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .

- Dose-Response Analysis : Compare EC₅₀ values across cell lines (e.g., NCI-60 panel) to identify selective toxicity .

- Mechanistic Studies : X-ray crystallography of compound-enzyme complexes (e.g., PFOR enzyme inhibition) clarifies binding modes .

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to ATP pockets (e.g., EGFR kinase, ΔG ~–9.5 kcal/mol) .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electron density maps, identifying reactive sites (e.g., thiadiazole S-atoms as nucleophilic centers) .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?

- Enzyme Kinetics : Michaelis-Menten assays (e.g., NADH oxidation rates in PFOR inhibition) .

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins (e.g., ΔFmax ~70% at 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~0.5–5 µM) and stoichiometry (n = 1:1) .

Q. How are reaction intermediates characterized to troubleshoot low-yield syntheses?

- In-Situ Monitoring : ReactIR tracks transient intermediates (e.g., thiolate anions at 2500 cm⁻¹) .

- Isolation via Prep-HPLC : Purify unstable intermediates (e.g., chloroacetyl precursors) using C18 columns (MeCN/H₂O gradients) .

- Kinetic Studies : Vary reagent addition rates (e.g., dropwise vs. bulk) to minimize side reactions (e.g., dimerization) .

Methodological Considerations

Q. How to design dose-ranging studies for in vivo efficacy evaluation?

- Pharmacokinetic Profiling : Measure plasma half-life (t½ ~4–6 hrs) and bioavailability (>50% via IP administration) .

- Toxicity Thresholds : Determine MTD (maximum tolerated dose) in murine models (e.g., 100 mg/kg/day) .

- Biomarker Analysis : ELISA for apoptotic markers (e.g., caspase-3 activation) in tumor tissues .

Q. What analytical techniques quantify degradation products under stressed conditions?

- LC-MS/MS : Identify hydrolyzed products (e.g., free indoline at m/z 134.1) using C18 columns (0.1% formic acid gradient) .

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) .

Q. How to optimize solubility for in vitro assays without compromising activity?

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin complexes (5% w/v) .

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.5% Tween-80 for cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.